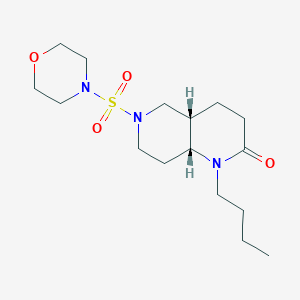![molecular formula C21H24N4O2 B5418314 2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as QNZ-EtOH and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of QNZ-EtOH is not fully understood, but it is believed to act as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammatory responses, and inhibition of this pathway has been shown to have anti-inflammatory effects. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
QNZ-EtOH has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using QNZ-EtOH in laboratory experiments is its ability to selectively inhibit the NF-κB pathway, which is involved in a variety of biological processes. This allows researchers to investigate the specific effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using QNZ-EtOH is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are numerous potential future directions for research involving QNZ-EtOH. One area of interest is investigating the use of QNZ-EtOH in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ-EtOH has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of QNZ-EtOH and to develop safe and effective treatments based on this compound.
Méthodes De Synthèse
The synthesis of QNZ-EtOH involves the reaction of 4-(4-quinazolinyl)-1-piperazine with 2-(2-chloroethoxy)phenol in the presence of a base catalyst. This reaction results in the formation of QNZ-EtOH, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
QNZ-EtOH has been shown to have potential therapeutic applications in a variety of scientific research fields. This compound has been investigated for its anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurological disorders. QNZ-EtOH has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[2-[(4-quinazolin-4-ylpiperazin-1-yl)methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-13-14-27-20-8-4-1-5-17(20)15-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-16-23-21/h1-8,16,26H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHMIUYAUAFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2OCCO)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)


![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)

![N-cyclopropyl-2-[3-(3-isopropoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5418297.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)
